methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with a molecular formula of C8H6BrNO2S. This compound is part of the thieno[3,2-b]pyrrole family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the bromination of a thieno[3,2-b]pyrrole precursor. One common method includes the use of N-bromosuccinimide (NBS) in a solvent such as chloroform or dichloromethane . The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of the corresponding thieno[3,2-b]pyrrole derivative without the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides in tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions include N-substituted derivatives, sulfoxides, sulfones, and reduced thieno[3,2-b]pyrrole compounds .
Scientific Research Applications
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can inhibit specific enzymes or proteins.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or proteins by binding to their active sites. The molecular targets and pathways involved can vary, but common targets include viral polymerases and cancer-related enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Lacks the bromine atom and has different reactivity and applications.
Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Methyl 2-iodo-4H-thieno[3,2-b]pyrrole-5-carboxylate:
Uniqueness
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound in both synthetic chemistry and material science .
Biological Activity
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (C8H6BrNO2S) is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thieno[3,2-b]pyrrole core with a bromine substituent at the 2-position. This unique structure contributes to its reactivity and biological interactions. The compound's molecular weight is approximately 232.1 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances its electrophilicity, allowing for nucleophilic substitutions that can modulate biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit D-amino acid oxidase (DAO), an enzyme involved in neurotransmitter metabolism. Structural studies indicate that small substituents on the thiophene ring can significantly affect inhibitory potency .
- Antimicrobial Activity : Research indicates that derivatives of thieno[3,2-b]pyrroles exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects through apoptosis induction in cancer cell lines.
Biological Activity Data
Case Studies and Research Findings
- D-Amino Acid Oxidase Inhibition : A study published in Nature demonstrated that analogs of thieno[3,2-b]pyrroles, including this compound, significantly inhibited DAO activity. The structure-activity relationship (SAR) analysis revealed that the presence of the bromine atom was crucial for enhancing inhibitory potency against DAO .
- Antimicrobial Activity : Another study investigated the antimicrobial efficacy of various thieno[3,2-b]pyrrole derivatives. This compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Cancer Cell Studies : Research conducted on human cancer cell lines indicated that this compound could induce cell death through apoptotic pathways. The mechanism involves caspase activation and mitochondrial membrane potential disruption, making it a candidate for further investigation in cancer therapeutics .
Comparison with Similar Compounds
Compound Name | Structural Differences | Biological Activity |
---|---|---|
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | Lacks bromine; lower reactivity | Weaker enzyme inhibition |
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | Ethyl group instead of methyl | Similar antimicrobial properties |
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | Bromine at different position | Varies in potency against DAO |
Properties
Molecular Formula |
C8H6BrNO2S |
---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H6BrNO2S/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3 |
InChI Key |
ZZUSKBHHRZULEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.